molecular formula C6H13NO2 B6203342 {3-[(methylamino)methyl]oxetan-3-yl}methanol CAS No. 152401-63-3

{3-[(methylamino)methyl]oxetan-3-yl}methanol

Cat. No.: B6203342
CAS No.: 152401-63-3
M. Wt: 131.2
InChI Key:
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Description

{3-[(methylamino)methyl]oxetan-3-yl}methanol is a heterocyclic compound with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methylamino group attached to the oxetane ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Scientific Research Applications

{3-[(methylamino)methyl]oxetan-3-yl}methanol is utilized in various scientific research applications:

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(methylamino)methyl]oxetan-3-yl}methanol typically involves the reaction of oxetane derivatives with methylamine. One common method includes the nucleophilic substitution reaction where an oxetane derivative reacts with methylamine under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {3-[(methylamino)methyl]oxetan-3-yl}methanol can undergo oxidation reactions to form corresponding oxetane derivatives with different oxidation states.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions where the methylamino group or the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce oxetane alcohols .

Mechanism of Action

The mechanism of action of {3-[(methylamino)methyl]oxetan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • {3-[(ethylamino)methyl]oxetan-3-yl}methanol
  • {3-[(propylamino)methyl]oxetan-3-yl}methanol
  • {3-[(butylamino)methyl]oxetan-3-yl}methanol

Uniqueness

{3-[(methylamino)methyl]oxetan-3-yl}methanol is unique due to its specific structural features, such as the presence of a methylamino group and an oxetane ring. These features confer distinct chemical and biological properties, making it valuable for research and development in various fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{3-[(methylamino)methyl]oxetan-3-yl}methanol' involves the reaction of 3-chloro-1,2-propanediol with methylamine to form 3-(methylamino)propane-1,2-diol, which is then reacted with sodium hydride and 3-chlorooxetane to yield the final product.", "Starting Materials": ["3-chloro-1,2-propanediol", "methylamine", "sodium hydride", "3-chlorooxetane"], "Reaction": [ "Step 1: 3-chloro-1,2-propanediol is reacted with excess methylamine in anhydrous conditions to form 3-(methylamino)propane-1,2-diol.", "Step 2: Sodium hydride is added to the reaction mixture obtained in step 1 to deprotonate the hydroxyl group of 3-(methylamino)propane-1,2-diol.", "Step 3: 3-chlorooxetane is added to the reaction mixture obtained in step 2 and the mixture is heated under reflux conditions for several hours.", "Step 4: The reaction mixture is cooled and the product is extracted using a suitable solvent such as dichloromethane.", "Step 5: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 6: The solvent is evaporated under reduced pressure to yield the final product, '{3-[(methylamino)methyl]oxetan-3-yl}methanol'." ] }

CAS No.

152401-63-3

Molecular Formula

C6H13NO2

Molecular Weight

131.2

Purity

95

Origin of Product

United States

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